7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21ClN6O2 and its molecular weight is 472.93. The purity is usually 95%.
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Biological Activity
The compound 7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539837-79-1) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClN6O2 with a molecular weight of 472.9 g/mol. The structure includes a triazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds in medicinal chemistry.
Property | Value |
---|---|
CAS Number | 539837-79-1 |
Molecular Formula | C25H21ClN6O2 |
Molecular Weight | 472.9 g/mol |
Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against several cancer types:
- Breast Cancer (MCF-7) : Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent activity against breast cancer cells .
- Colon Carcinoma (HCT-116) : Similar triazole derivatives exhibited IC50 values around 6.2 μM against HCT-116 cells .
The biological activity of triazole derivatives often involves interference with cellular processes such as DNA synthesis and repair. The specific mechanisms may include:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at different phases, preventing proliferation.
Case Studies
- In Vitro Cytotoxicity : In vitro studies have shown that the compound exhibits significant cytotoxicity against human malignant cell lines, including MCF-7 and HCT-116. The specific IC50 values need to be determined through experimental assays.
- Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to target proteins involved in cancer progression, such as DNA gyrase and topoisomerase II . This interaction is crucial for its potential as an anticancer agent.
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. Preliminary screening suggests that this compound may exhibit activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Similar compounds have shown effective Minimum Inhibitory Concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-7-9-18(26)10-8-16)32-25(28-15)30-23(31-32)17-11-13-27-14-12-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGGKYZTMMAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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